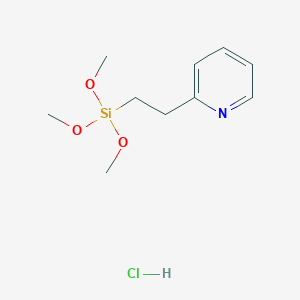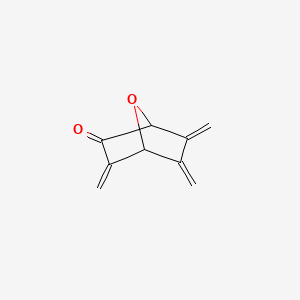
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- is a bicyclic compound with the molecular formula C9H8O2 and a molecular weight of 148.1586 . This compound is characterized by its unique structure, which includes an oxabicycloheptane framework with three methylidene groups at positions 3, 5, and 6. It is also known by its IUPAC name, 3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one .
Méthodes De Préparation
The synthesis of 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, particularly arylation, can be achieved using palladium-catalyzed β-(hetero)arylation.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include arylated derivatives and reduced forms of the compound .
Applications De Recherche Scientifique
7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- involves interactions between the oxygen lone-pair orbitals of the ether and the α,β-unsaturated ketone functions . These interactions influence the compound’s reactivity and its ability to undergo various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure allows for specific interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- include:
7-Oxabicyclo(2.2.1)heptane:
3,6-Dimethylidene-7-oxabicyclo(2.2.1)heptane-2,5-dione: This compound has a similar bicyclic structure with additional functional groups.
The uniqueness of 7-Oxabicyclo(2.2.1)heptanone, 3,5,6-trimethylidene- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
127750-96-3 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H8O2/c1-4-5(2)9-7(10)6(3)8(4)11-9/h8-9H,1-3H2 |
Clé InChI |
HLQGJHVUXDBZQM-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2C(=C)C(=O)C(C1=C)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


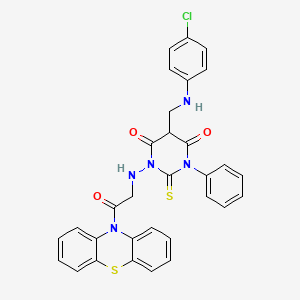
![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
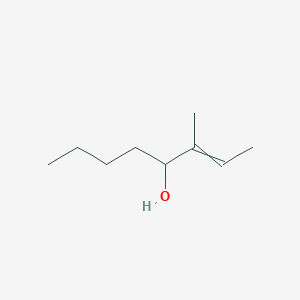
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

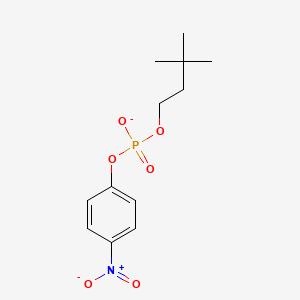

![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

